molecular formula C13H14N4S B4681435 2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline

2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline

Cat. No. B4681435
M. Wt: 258.34 g/mol
InChI Key: ZBRFSSCYRNVVQF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline is a compound that has gained attention in the scientific community due to its potential applications in research. This compound is a heterocyclic organic molecule that contains a triazole ring and a quinazoline ring. The synthesis of this compound is complex, but it has been successfully achieved through various methods. The compound has been found to have potential applications in scientific research due to its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Mechanism of Action

The mechanism of action of 2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline is not fully understood. However, studies have suggested that this compound may inhibit the activity of certain enzymes that are involved in cancer cell growth and inflammation. This compound may also interact with specific receptors in the body, leading to its biological effects.
Biochemical and Physiological Effects:
Studies have shown that this compound has various biochemical and physiological effects. In animal models, this compound has been found to reduce the production of pro-inflammatory cytokines, which are molecules that contribute to inflammation. This compound has also been found to inhibit the growth of cancer cells by inducing cell death.

Advantages and Limitations for Lab Experiments

One of the advantages of using 2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline in lab experiments is its potential as a selective inhibitor of certain enzymes and receptors. This compound may also have fewer side effects compared to other compounds that are currently used in research. However, one of the limitations of using this compound is its complexity in synthesis, which may limit its availability for research.

Future Directions

There are several future directions for research on 2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline. One direction is to study the compound's potential as an anti-cancer agent in human trials. Another direction is to investigate the compound's mechanism of action in more detail to better understand how it interacts with enzymes and receptors. Additionally, researchers may explore the potential of this compound in treating other diseases that involve inflammation. Further studies may also focus on developing more efficient methods for synthesizing this compound.
In conclusion, this compound is a compound that has potential applications in scientific research. Its anti-cancer and anti-inflammatory properties make it a promising candidate for further investigation. Although the synthesis of this compound is complex, its potential benefits in research make it a valuable molecule for future studies.

Scientific Research Applications

2-methyl-5-(propylthio)[1,2,4]triazolo[1,5-c]quinazoline has potential applications in scientific research. One of the most promising applications of this compound is in the field of cancer research. Studies have shown that this compound has anti-cancer properties and can inhibit the growth of cancer cells. This compound has also been studied for its potential use as an anti-inflammatory agent. It has been found to have potent anti-inflammatory effects in animal models.

properties

IUPAC Name

2-methyl-5-propylsulfanyl-[1,2,4]triazolo[1,5-c]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4S/c1-3-8-18-13-15-11-7-5-4-6-10(11)12-14-9(2)16-17(12)13/h4-7H,3,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZBRFSSCYRNVVQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCSC1=NC2=CC=CC=C2C3=NC(=NN31)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.